3-Methyl-3-penten-1-ol

Description

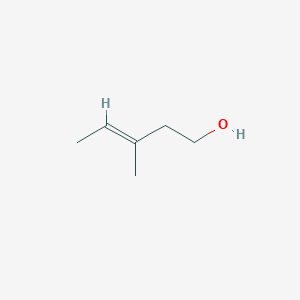

Structure

3D Structure

Properties

CAS No. |

1708-99-2 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

3-methylpent-3-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3 |

InChI Key |

SZPKMIRLEAFMBV-UHFFFAOYSA-N |

SMILES |

CC=C(C)CCO |

Isomeric SMILES |

C/C=C(\C)/CCO |

Canonical SMILES |

CC=C(C)CCO |

Other CAS No. |

1708-99-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-3-penten-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3-Methyl-3-penten-1-ol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates representative protocols and data from structurally similar homoallylic alcohols to provide a thorough and practical resource.

Chemical Structure and Properties

This compound is a homoallylic alcohol with the chemical formula C₆H₁₂O. Its structure features a pentene backbone with a methyl group and a hydroxyl group at the third position. The presence of both a double bond and a hydroxyl group makes it a versatile intermediate in organic synthesis.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that some of these values are estimates and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | N/A |

| Molecular Weight | 100.16 g/mol | N/A |

| CAS Number | 1708-99-2 | N/A |

| Density | 0.845 - 0.8489 g/cm³ (estimate) | N/A |

| Boiling Point | 142.3 - 152.63 °C (estimate) | N/A |

| Flash Point | 58 °C | N/A |

| Refractive Index | 1.4289 - 1.44 (estimate) | N/A |

| Water Solubility | 1.433e+004 mg/L @ 25 °C (estimate) | [1] |

| LogP | 1.335 - 1.52 | N/A |

Synthesis of this compound

A common method for the synthesis of homoallylic alcohols such as this compound is through the Grignard reaction. In this case, a likely synthetic route involves the reaction of a Grignard reagent with the terpene ocimene.

Generalized Experimental Protocol for Grignard Synthesis

The following is a generalized protocol for the synthesis of a homoallylic alcohol from a terpene via a Grignard reaction. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Alkyl halide (e.g., methyl iodide)

-

Ocimene

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small amount of anhydrous diethyl ether or THF, followed by a crystal of iodine to activate the magnesium. Add a solution of the alkyl halide in the anhydrous solvent dropwise to the magnesium suspension. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of ocimene in the anhydrous solvent dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with the anhydrous solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

References

3-Methyl-3-penten-1-ol CAS number and physical constants

CAS Number: 1708-99-2

This technical guide provides an in-depth overview of 3-Methyl-3-penten-1-ol, a valuable chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Chemical Information

Synonyms: 3-Methylpent-3-en-1-ol

This compound is a tertiary alcohol with applications primarily in the flavor and fragrance industry. Its chemical structure and properties make it a subject of interest for various organic syntheses.

Physical Constants

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1708-99-2 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Density | 0.845 g/cm³ |

| Boiling Point | 142.3 °C at 760 mmHg |

| Melting Point | 22.55 °C (estimate) |

| Flash Point | 58 °C |

| Vapor Pressure | 2.28 mmHg at 25 °C |

| Refractive Index | 1.44 |

| LogP | 1.335 |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established principles of organic chemistry and are intended to serve as a guide for laboratory preparation.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

Reaction Scheme:

A plausible retrosynthetic analysis suggests the reaction of a propenyl Grignard reagent with acetone, or alternatively, an ethyl Grignard reagent with methyl vinyl ketone. A generalized protocol for a Grignard synthesis of a tertiary alcohol is as follows:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

An appropriate alkyl or vinyl halide (e.g., 3-bromo-2-methylpropene)

-

A suitable ketone (e.g., acetone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of the alkyl/vinyl halide in anhydrous ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.

-

Once the addition is complete, the mixture is typically refluxed gently to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of the ketone in anhydrous ether from the dropping funnel. Maintain a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.

-

-

Work-up and Isolation:

-

The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt formed.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude tertiary alcohol.

-

Purification Protocol

The crude this compound can be purified using a combination of extraction and distillation. For higher purity, column chromatography may be employed.

Workflow for Purification:

-

Liquid-Liquid Extraction:

-

The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic solution is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and by-products.

-

-

Drying and Concentration:

-

The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

-

-

Fractional Distillation:

-

The concentrated crude product is purified by fractional distillation under reduced pressure to separate the desired alcohol from impurities with different boiling points.

-

-

Column Chromatography (Optional):

-

For very high purity, the distilled product can be further purified by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis and purification of this compound.

Caption: Experimental setup for the Grignard reaction stage.

Spectroscopic Profile of 3-Methyl-3-penten-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-penten-1-ol, catering to researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected chemical shifts (δ) for this compound in a deuterated solvent like CDCl₃ are summarized in the table below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | 0.5 - 5.0 | Singlet (broad) | 1H | N/A |

| H1 | ~3.6 | Triplet | 2H | ~6.5 |

| H2 | ~2.3 | Triplet | 2H | ~6.5 |

| H4 | ~5.4 | Quartet | 1H | ~7.0 |

| H5 | ~1.7 | Doublet | 3H | ~7.0 |

| 3-CH₃ | ~1.6 | Singlet | 3H | N/A |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~60 |

| C2 | ~38 |

| C3 | ~135 |

| C4 | ~125 |

| C5 | ~13 |

| 3-CH₃ | ~20 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (sp³ alkanes) | 2850 - 3000 | Medium to Strong |

| C=C (alkene) | 1640 - 1680 | Medium, Sharp |

| C-O (alcohol) | 1050 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound. While a full fragmentation pattern is not publicly available, the molecular ion peak and major fragments for this compound are presented below.

| m/z | Relative Intensity | Possible Fragment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 71 | High | [M - C₂H₅]⁺ or [M - CH₂OH]⁺ |

| 69 | High | [M - CH₃ - H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is usually required compared to ¹H NMR.

FT-IR Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for liquid samples.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it is fully covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). The concentration should be in the range of 10-100 µg/mL.

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Plausible mass spectrometry fragmentation of this compound.

In-Depth NMR Spectral Analysis of 3-Methyl-3-penten-1-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-methyl-3-penten-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines experimental protocols for data acquisition, and illustrates the logical workflow of spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of complete, publicly accessible experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted values provide a strong foundation for the interpretation of experimentally acquired spectra.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~1.65 | Doublet (d) | ~6.8 | 3H |

| H-2 | ~5.40 | Quartet (q) | ~6.8 | 1H |

| C3-CH₃ | ~1.70 | Singlet (s) | - | 3H |

| H-4 | ~2.25 | Triplet (t) | ~6.5 | 2H |

| H-5 | ~3.65 | Triplet (t) | ~6.5 | 2H |

| OH | Variable (broad s) | Singlet (s) | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~13.5 |

| C-2 | ~125.0 |

| C-3 | ~135.0 |

| C3-CH₃ | ~15.0 |

| C-4 | ~35.0 |

| C-5 | ~62.0 |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of NMR spectral analysis and the key correlations used in structure elucidation.

NMR Spectral Analysis Workflow

An In-depth Technical Guide to the Infrared Spectroscopy Interpretation of Unsaturated Tertiary Alcohols

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and techniques for interpreting the infrared (IR) spectra of unsaturated tertiary alcohols. Infrared spectroscopy is a powerful analytical tool for identifying functional groups within a molecule, making it indispensable for structure elucidation and confirmation in chemical research and pharmaceutical development.[1][2] An unsaturated tertiary alcohol is a molecule containing a hydroxyl (-OH) group attached to a carbon that is bonded to three other carbon atoms, and at least one carbon-carbon double bond (C=C) is present elsewhere in the structure.[3] This guide details the characteristic vibrational frequencies, provides a systematic workflow for spectral interpretation, and outlines standard experimental protocols.

Core Principles of IR Spectroscopy in Unsaturated Tertiary Alcohols

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds.[1][4] These vibrations, such as stretching and bending, occur at specific, quantifiable frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."[1]

For an unsaturated tertiary alcohol, the key diagnostic peaks arise from the vibrations of the hydroxyl group (O-H), the tertiary carbon-oxygen bond (C-O), and the carbon-carbon double bond (C=C and =C-H).

Characteristic Vibrational Frequencies

The interpretation of an IR spectrum for an unsaturated tertiary alcohol relies on identifying several key absorption bands. The presence, position, and shape of these bands confirm the presence of the defining functional groups.

-

Hydroxyl (-OH) Group Vibrations:

-

O-H Stretch: The most prominent feature in an alcohol's spectrum is the O-H stretching vibration. Due to intermolecular hydrogen bonding, this absorption appears as a strong and characteristically broad band in the 3550–3200 cm⁻¹ region.[5][6] The significant width of this peak is a primary indicator of an alcohol functional group.[1][7] In very dilute solutions where hydrogen bonding is minimized, a sharper, less intense "free" O-H stretch may be observed around 3600 cm⁻¹.[6][8]

-

O-H Bend: An in-plane O-H bending vibration can sometimes be observed around 1350 ± 50 cm⁻¹.[9][10]

-

-

Carbon-Oxygen (C-O) Stretch:

-

Unsaturation (C=C) Vibrations:

-

=C-H Stretch: The stretching of a C-H bond where the carbon is part of a double bond (an sp²-hybridized carbon) gives rise to a medium-intensity absorption band above 3000 cm⁻¹ , typically in the 3100–3010 cm⁻¹ range.[5][12] This peak's position is a critical marker for unsaturation, as the C-H stretch for saturated (sp³-hybridized) carbons occurs below 3000 cm⁻¹.[13]

-

C=C Stretch: The carbon-carbon double bond stretch appears in the 1680–1620 cm⁻¹ region.[5] Its intensity is variable and can sometimes be weak, particularly if the double bond is symmetrically substituted.

-

-

Alkyl (C-H) Vibrations:

-

C-H Stretch: The stretching vibrations of C-H bonds on saturated (sp³) carbon atoms are seen as strong bands in the 2960–2850 cm⁻¹ region.[12] The presence of both these bands and the =C-H stretch above 3000 cm⁻¹ confirms the molecule contains both saturated and unsaturated portions.

-

Data Presentation: Summary of Diagnostic Absorptions

The quantitative data for the key vibrational modes in unsaturated tertiary alcohols are summarized in the table below for easy reference and comparison.

| Vibrational Mode | Functional Group Moiety | Frequency Range (cm⁻¹) | Intensity & Description |

| O-H Stretch (H-Bonded) | R-O-H | 3550 - 3200 | Strong, Broad |

| =C-H Stretch | C=C-H | 3100 - 3010 | Medium |

| C-H Stretch | C-C-H (sp³) | 2960 - 2850 | Strong |

| C=C Stretch | C=C | 1680 - 1620 | Variable, often Medium to Weak |

| C-O Stretch | R₃C-O H (Tertiary) | 1210 - 1100 | Strong |

Visualization of Key Molecular Vibrations

The following diagram illustrates the primary IR-active bonds and their associated vibrational frequencies within a model unsaturated tertiary alcohol molecule.

Caption: Key IR-active bonds in an unsaturated tertiary alcohol.

Systematic Workflow for Spectral Interpretation

A logical and systematic approach is crucial for accurately interpreting the IR spectrum of an unknown compound suspected to be an unsaturated tertiary alcohol.

Caption: Systematic workflow for IR spectrum interpretation.

Experimental Protocols

Accurate and reproducible IR spectra depend on proper sample preparation and instrument operation. The following is a generalized protocol for analyzing liquid alcohol samples using a Fourier Transform Infrared (FTIR) spectrometer.

A. Instrumentation:

-

A modern FTIR spectrometer, such as a Nicolet, PerkinElmer, or Shimadzu model, is typically used.[4] These instruments provide high resolution and signal-to-noise ratios.

B. Sample Preparation (Neat Liquid): This method is ideal for pure liquid alcohols and avoids interference from solvent peaks.[2]

-

Salt Plate Selection: Use clean, dry salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr)). NaCl is common but is sensitive to moisture.

-

Sample Application: Place 1-2 drops of the pure unsaturated tertiary alcohol sample onto the surface of one salt plate.[2]

-

Assembly: Place the second salt plate directly on top of the first, gently spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Mounting: Carefully place the assembled salt plate "sandwich" into the sample holder of the spectrometer.

C. Data Acquisition:

-

Background Spectrum: First, run a background scan with no sample in the beam path. This records the spectral signature of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument optics, which will be subtracted from the sample spectrum.

-

Sample Spectrum: Place the mounted sample into the beam path and acquire the sample spectrum. The instrument passes infrared light through the sample and records the amount of light absorbed at each frequency.[4]

-

Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final, corrected spectrum of the compound.

D. Data Analysis:

-

The resulting spectrum is displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

-

Identify the key absorption bands as outlined in Section 2 and the data table.

-

Compare the obtained spectrum to reference libraries or predicted spectra to confirm the structure.

Conclusion

The infrared spectrum of an unsaturated tertiary alcohol is defined by a unique combination of four key features: a strong, broad O-H stretch (3550–3200 cm⁻¹), a C-O stretch in the characteristic tertiary region (1210–1100 cm⁻¹), a =C-H stretch above 3000 cm⁻¹, and a C=C stretch (1680–1620 cm⁻¹). By following a systematic interpretation workflow and employing standardized experimental protocols, researchers can confidently use IR spectroscopy to identify and characterize this important class of molecules, aiding in synthesis validation, quality control, and the broader goals of drug discovery and development.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. webassign.net [webassign.net]

- 3. tertiary allylic alcohol (CHEBI:134397) [ebi.ac.uk]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of Methylpentenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methylpentenol, focusing on their systematic IUPAC nomenclature. It includes a detailed summary of their physical properties and outlines established experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and development.

Introduction to Methylpentenol Isomers

Methylpentenol (C₆H₁₂O) is an unsaturated alcohol with numerous structural and stereoisomeric forms. These isomers are of interest in various fields of chemistry, including fragrance science and as chiral building blocks in the synthesis of complex organic molecules and pharmaceuticals. A thorough understanding of their distinct nomenclature is crucial for unambiguous scientific communication.

IUPAC Nomenclature of Methylpentenol Isomers

The systematic naming of methylpentenol isomers follows the IUPAC rules for nomenclature of organic compounds, prioritizing the principal functional group (alcohol) and indicating the positions of the methyl substituent and the carbon-carbon double bond. The process involves identifying the longest carbon chain containing both the hydroxyl group and the double bond, numbering the chain to give the hydroxyl group the lowest possible locant, and specifying the stereochemistry (E/Z for geometric isomers and R/S for chiral centers) where applicable.

There are nine constitutional isomers of methylpentenol, each with potential for stereoisomerism. The following sections and data tables detail the IUPAC names for these isomers.

Positional Isomerism

The constitutional isomers of methylpentenol are determined by the relative positions of the methyl group, the pentene backbone, and the hydroxyl group.

Stereoisomerism

Many of the constitutional isomers of methylpentenol exhibit stereoisomerism in the form of geometric isomerism (E/Z or cis/trans) due to restricted rotation around the carbon-carbon double bond, and enantiomerism (R/S) at chiral centers.

Data Presentation of Methylpentenol Isomers

| IUPAC Name | Structure | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| Constitutional Isomers | |||||

| 4-methylpent-3-en-2-ol[1] | CH₃C(CH₃)=CHCH(OH)CH₃ | 4325-82-0 | 152.63 (est.)[2] | 0.8384[3] | 1.4289 (est.)[2] |

| 2-methylpent-3-en-2-ol[4] | CH₃CH=CHC(CH₃)₂OH | 63468-05-3 | 121-122 | 0.837 | 1.431 |

| 4-methylpent-2-en-1-ol | (CH₃)₂CHCH=CHCH₂OH | 5362-55-0 | 153 | 0.845 | 1.442 |

| 2-methylpent-4-en-2-ol[5][6] | CH₂=CHCH₂C(CH₃)₂OH | 624-97-5 | 118-120[7] | 0.836[7] | 1.426 |

| 3-methylpent-2-en-1-ol[8] | CH₃CH₂C(CH₃)=CHCH₂OH | 2747-48-0 | 155-157 | 0.864 | 1.448 |

| 3-methylpent-3-en-2-ol[9] | CH₃CH=C(CH₃)CH(OH)CH₃ | 565-62-8 | 138[10] | 0.875[10] | 1.449[10] |

| 3-methylpent-4-en-2-ol[11][12] | CH₂=CHCH(CH₃)CH(OH)CH₃ | 1569-59-1 | 125-126 | 0.838 | 1.429 |

| 4-methylpent-1-en-3-ol[13] | CH₂=CHCH(OH)CH(CH₃)₂ | 4798-45-2 | 125[14] | 0.837[14] | 1.426[14] |

| 2-methylpent-2-en-1-ol[15] | CH₃CH₂CH=C(CH₃)CH₂OH | 1610-29-3 | 94.5 (at 77 mmHg)[13] | 0.865 | 1.451 |

| Stereoisomers (where specified) | |||||

| (E)-4-methylpent-2-en-1-ol | 69143-05-1 | - | - | - | |

| (Z)-4-methylpent-2-en-1-ol | 82290-65-1 | - | - | - | |

| (E)-2-methylpent-2-en-1-ol[15] | 16958-19-3 | 94.5 (at 77 mmHg)[13] | - | - | |

| (Z)-2-methylpent-2-en-1-ol | 25868-23-9 | - | - | - | |

| (E)-3-methylpent-2-en-1-ol[16] | 30801-95-7 | - | - | - | |

| (Z)-3-methylpent-2-en-1-ol | 30804-75-2 | - | - | - | |

| (E)-3-methylpent-3-en-2-ol[7] | 24652-51-5 | - | - | - | |

| (Z)-3-methylpent-3-en-2-ol[17] | 5875595 | - | - | - |

Experimental Protocols for Synthesis

The synthesis of methylpentenol isomers can be achieved through various established organic reactions. The following protocols provide detailed methodologies for the preparation of selected isomers, which can be adapted for the synthesis of others.

Synthesis of 4-Methyl-1-penten-3-ol (B1294646) via Grignard Reaction

This procedure details the synthesis of 4-methyl-1-penten-3-ol by the addition of a vinyl Grignard reagent to isobutyraldehyde (B47883).

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isobutyraldehyde (freshly distilled)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to the magnesium. The reaction is initiated, as indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary. The remaining vinyl bromide solution is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

-

Reaction with Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution with cooling. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield 4-methyl-1-penten-3-ol.

Synthesis of 4-Methyl-3-penten-2-ol by Reduction of Mesityl Oxide

This protocol describes the reduction of an α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one), to the corresponding allylic alcohol.

Materials:

-

Mesityl oxide (4-methyl-3-penten-2-one)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with a solution of mesityl oxide (1.0 equivalent) in methanol. The flask is cooled in an ice bath.

-

Reduction: Sodium borohydride (0.25-0.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The methanol is removed under reduced pressure. The aqueous residue is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude product. The product can be further purified by distillation.

Synthesis of 3-Methyl-4-penten-2-ol (B73472) via Grignard Reaction with Crotonaldehyde (B89634)

This procedure is adapted from the synthesis of a structurally similar allylic alcohol and involves the 1,2-addition of a methyl Grignard reagent to an α,β-unsaturated aldehyde.[5]

Materials:

-

Magnesium turnings

-

Methyl iodide or methyl bromide

-

Dry diethyl ether

-

Crotonaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, magnesium turnings are placed under a nitrogen atmosphere. A solution of methyl iodide or bromide in dry diethyl ether is added dropwise to initiate and sustain the Grignard reaction. After the magnesium has reacted, the solution is ready for use.

-

Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of freshly distilled crotonaldehyde in dry diethyl ether is added dropwise with vigorous stirring.[5]

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and the solvent is removed. The resulting 3-methyl-4-penten-2-ol is purified by distillation.[5]

Visualization of IUPAC Nomenclature Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of a methylpentenol isomer.

Conclusion

This guide has provided a systematic overview of the IUPAC nomenclature for the isomers of methylpentenol, supported by a comprehensive table of their physical properties. Furthermore, detailed experimental protocols for the synthesis of key isomers have been presented, offering valuable practical guidance for laboratory work. The logical workflow for nomenclature has also been visualized to aid in the correct and systematic naming of these and similar unsaturated alcohols. This resource is intended to support the work of researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. (E)-2-methyl-2-pentenal, 14250-96-5 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. amherst.edu [amherst.edu]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. chembk.com [chembk.com]

- 10. 3-methyl-3-penten-2-ol | CAS#:565-62-8 | Chemsrc [chemsrc.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. lookchem.com [lookchem.com]

- 14. (E)-2-methylpent-2-en-4-yn-1-ol | C6H8O | CID 12599097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Methyl-2-penten-1-ol | C6H12O | CID 5366209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Methylpent-2-en-1-ol | C6H12O | CID 151039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-METHYL-3-PENTEN-2-OL | 565-62-8 [chemicalbook.com]

Unveiling 3-Methyl-3-penten-1-ol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and natural occurrence of the unsaturated alcohol, 3-Methyl-3-penten-1-ol. While its presence in nature is not widespread, this document collates the available scientific evidence, delves into its likely biosynthetic origins, and provides detailed experimental protocols for its identification and analysis.

Discovery and Natural Identification

The discovery of this compound in a natural source is a relatively recent finding within the broader field of volatile organic compound (VOC) analysis. Its isomer, 3-methyl-1-penten-3-ol (B1196925), has been identified as a volatile component in the fruit of the umbu tree (Spondias tuberosa Arruda), a plant native to Brazil. While the initial discovery of this compound as a chemical entity likely occurred through synthetic organic chemistry, its characterization as a natural product is linked to the analysis of complex mixtures of fruit volatiles.

Natural Occurrence of a Structural Isomer

Comprehensive studies on the volatile composition of Spondias tuberosa fruits have been conducted to understand their unique aroma profile. These investigations have successfully identified a range of compounds, including esters, terpenes, aldehydes, and alcohols. Among these, 3-methyl-1-penten-3-ol has been reported as a constituent.

Table 1: Volatile Compound Classes Identified in Spondias tuberosa Fruit

| Chemical Class | Representative Compounds |

| Alcohols | Linalool, 1-terpin-4-en-1-ol, p-menth-1-en-9-al |

| Esters | Ethyl butanoate, Ethyl hexanoate, Methyl geranate |

| Aldehydes & Ketones | Hex-2-enal, Nonanal, Dec-2-enal |

| Terpenes | α-pinene, β-myrcene, Limonene, Ocimene isomers |

| Aromatic Compounds | Methyl salicylate |

| Nitrogen-containing compounds | Various |

| Phenols | Various |

| Furans | Various |

| Acids | Various |

Source: Data compiled from studies on the volatile composition of Spondias tuberosa fruits.[1][2][3][4]

The presence of the structural isomer 3-methyl-1-penten-3-ol in Spondias tuberosa suggests that the biosynthetic machinery for producing C6 branched-chain unsaturated alcohols exists within this plant species.

Putative Biosynthetic Pathway

The natural formation of this compound is likely linked to the metabolism of branched-chain amino acids and the lipoxygenase (LOX) pathway, which is responsible for the generation of numerous C6 "green leaf volatiles."

A plausible biosynthetic route is proposed as follows:

-

Initiation: The pathway likely starts with the branched-chain amino acid L-leucine.

-

Deamination and Decarboxylation: Enzymatic reactions convert L-leucine into α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA.

-

Chain Elongation and Modification: Further enzymatic steps, potentially involving fatty acid synthase-like enzymes, could lead to the formation of a six-carbon branched-chain fatty acid precursor.

-

Desaturation and Reduction: A desaturase enzyme could introduce a double bond at the C3 position, followed by reduction of the carboxylic acid to an aldehyde and then to the final alcohol, this compound, by alcohol dehydrogenases.

Caption: A proposed biosynthetic pathway for this compound.

Experimental Protocols

The identification of this compound or its isomers from natural sources relies on sensitive analytical techniques capable of separating and identifying volatile compounds from complex mixtures.

Isolation of Volatile Compounds from Spondias tuberosa Fruit

Method: Headspace Solid-Phase Microextraction (HS-SPME)

Materials:

-

Ripe Spondias tuberosa fruits

-

Sodium chloride (NaCl)

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Thermostatic water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Homogenize the fruit pulp.

-

Weigh a precise amount of the homogenized pulp (e.g., 5 g) into a 20 mL headspace vial.

-

Add a specific amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.

-

Seal the vial tightly with the screw cap.

-

Equilibrate the vial in a thermostatic water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption of the analytes.

Caption: Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 5°C/min

-

Final hold: 240°C for 5 minutes

-

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

Compound Identification: The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic reference standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

Synthesis of this compound

For confirmation of identity and for further biological studies, a reference standard of this compound can be obtained through chemical synthesis. One reported synthetic route involves the reaction of ocimene with magnesium in a Grignard-type reaction.[5] Alternative syntheses for related unsaturated tertiary alcohols often involve the reaction of a suitable Grignard reagent with a ketone.[6][7]

Conclusion

The exploration of this compound in the natural world is still in its early stages. While its confirmed natural occurrence is limited, the identification of its structural isomer in Spondias tuberosa provides a strong indication of its potential presence in other plant species. The biosynthetic pathways for branched-chain alcohols offer a theoretical framework for its formation. Further research, employing sensitive analytical techniques such as HS-SPME-GC-MS, is necessary to fully elucidate the natural distribution and biological significance of this intriguing volatile compound. The detailed experimental protocols provided in this guide offer a robust starting point for researchers aiming to investigate the presence of this compound in various natural matrices.

References

Unleashing the Potential of Unsaturated Tertiary Alcohols: A Technical Guide for Advanced Research and Development

For Immediate Release

A Comprehensive Technical Guide on the Synthesis, Reactivity, and Diverse Research Applications of Unsaturated Tertiary Alcohols, Tailored for Researchers, Scientists, and Drug Development Professionals.

This in-depth whitepaper explores the multifaceted world of unsaturated tertiary alcohols, a class of organic compounds demonstrating immense potential across a spectrum of scientific disciplines. From their pivotal role as versatile building blocks in complex organic synthesis to their significant biological activities and applications in materials science and the fragrance industry, this guide provides a thorough examination of their current and future research applications.

Unsaturated tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom that is also part of a carbon-carbon double or triple bond, possess unique structural and electronic properties. This distinct molecular architecture underpins their diverse reactivity and wide-ranging utility. This document delves into the key subclasses, including allylic and propargylic alcohols, and offers a detailed overview of their synthesis, characteristic reactions, and applications.

Core Synthesis Strategies

The construction of unsaturated tertiary alcohols, particularly in an enantiomerically pure form, is a significant focus of modern organic synthesis. Key methodologies include:

-

Nucleophilic Addition to Ketones: The addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones is a fundamental and widely practiced method for the synthesis of tertiary alcohols. Asymmetric variants of this reaction, employing chiral ligands, have been developed to achieve high enantioselectivity.

-

Catalytic Asymmetric Alkylation: The enantioselective addition of alkyl groups to ketones using organozinc reagents in the presence of a chiral catalyst is a powerful strategy for accessing chiral tertiary alcohols with high enantiomeric excess.

-

Synthesis from Natural Precursors: Many important unsaturated tertiary alcohols, such as the monoterpene linalool, are synthesized from readily available natural products like α-pinene and myrcene.

Key Reactions and Transformations

The unique juxtaposition of the hydroxyl group and the unsaturated bond in these molecules leads to a rich and varied reactivity profile. Notable transformations include:

-

Meyer-Schuster Rearrangement: A classic acid-catalyzed rearrangement of propargylic alcohols to α,β-unsaturated ketones or aldehydes. This reaction is a powerful tool for the synthesis of these important carbonyl compounds.[1][2]

-

Sharpless Asymmetric Epoxidation: This Nobel Prize-winning reaction provides a highly enantioselective method for the epoxidation of allylic alcohols, yielding chiral epoxy alcohols that are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.[3]

-

Polymerization: Unsaturated alcohols can serve as chain-transfer agents in olefin polymerization, allowing for the synthesis of polymers with functionalized end-groups.

Applications in Research and Development

The diverse properties of unsaturated tertiary alcohols have led to their application in numerous fields:

-

Drug Discovery and Medicinal Chemistry: Tertiary alcohols are increasingly incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles. Furthermore, many unsaturated tertiary alcohols and their derivatives exhibit significant biological activity, including anticancer and antimicrobial properties.

-

Fragrance and Flavor Industry: Many naturally occurring and synthetic unsaturated tertiary alcohols, such as linalool, are prized for their pleasant floral and spicy scents and are key components in a wide array of perfumes and flavorings.

-

Materials Science: The ability of unsaturated alcohols to participate in polymerization reactions makes them valuable monomers for the synthesis of functional polymers with tailored properties.

This technical guide aims to serve as a comprehensive resource for researchers and professionals working with or interested in the field of unsaturated tertiary alcohols. By providing a detailed overview of their synthesis, reactivity, and applications, supported by quantitative data and experimental protocols, we hope to stimulate further innovation and discovery in this exciting area of chemistry.

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Unsaturated Tertiary Alcohols (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) |

| Geraniol | Murine Leukemia (P388) | 22.34-32.29[4] |

| Farnesol | Murine B16F10 Melanoma | 45[5] |

| Geranyl-O-acetylhydroquinone | Murine B16F10 Melanoma | 5.1[5] |

| Farnesyl-O-acetylhydroquinone | Murine B16F10 Melanoma | 2.5[5] |

Table 2: Antimicrobial Activity of Selected Unsaturated Tertiary Alcohols (MIC Values)

| Compound | Microorganism | MIC (mg/mL) |

| Nerolidol (B1678203) | Pseudomonas aeruginosa | 0.5[6] |

| Nerolidol | Klebsiella pneumoniae | 0.5[6] |

| Nerolidol | Staphylococcus aureus | 1[6] |

| Nerolidol | Streptococcus mutans | 4[6] |

| Geraniol | Staphylococcus aureus | 0.25[7] |

| Citronellol | Proteus mirabilis | 3 mg/L[8] |

Key Experimental Protocols

Protocol 1: Catalytic Asymmetric Addition of Diethylzinc (B1219324) to a Ketone

Objective: To synthesize a chiral tertiary alcohol via the enantioselective addition of an organozinc reagent to a ketone.

Materials:

-

Chiral ligand (e.g., a derivative of trans-1,2-diaminocyclohexane)

-

Titanium tetraisopropoxide (Ti(Oi-Pr)₄)

-

Diethylzinc (ZnEt₂)

-

Ketone substrate (e.g., 3-methylacetophenone)

-

Anhydrous toluene

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the chiral ligand (2 mol%) in anhydrous toluene.

-

Add titanium tetraisopropoxide (1.2 equivalents relative to the ligand) to the solution and stir for 30 minutes at room temperature.

-

Cool the mixture to 0°C and add the ketone substrate (1 equivalent).

-

Slowly add diethylzinc (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for the specified time (monitor by TLC or GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral tertiary alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Meyer-Schuster Rearrangement of a Tertiary Propargylic Alcohol

Objective: To synthesize an α,β-unsaturated ketone from a tertiary propargylic alcohol using an acid catalyst.

Materials:

-

Tertiary propargylic alcohol

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

1,2-Dichloroethane (DCE)

-

Standard laboratory glassware

Procedure:

-

To a solution of the tertiary propargylic alcohol (1 equivalent) in 1,2-dichloroethane, add a catalytic amount of p-toluenesulfonic acid (e.g., 5-10 mol%).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.

Protocol 3: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of an unsaturated tertiary alcohol on a cancer cell line and calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Unsaturated tertiary alcohol (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the unsaturated tertiary alcohol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in medium) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Caption: The acid-catalyzed Meyer-Schuster rearrangement of a tertiary propargylic alcohol.

Caption: A generalized experimental workflow for the Sharpless asymmetric epoxidation.

Caption: Step-by-step workflow of the MTT assay for assessing anticancer activity.

References

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 4. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

Technical Guide on the Safe Handling of 3-Methyl-3-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Methyl-3-penten-1-ol, a tertiary alcohol used in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are largely dictated by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][4] |

| Appearance | Colorless liquid | [4] |

| Odor | Pleasant | [4] |

| Specific Gravity | 0.838 g/mL at 25 °C | [5] |

| Refractive Index | 1.428 at 20 °C | [5] |

| Flash Point | 25.56 °C (78.00 °F) (Tag Closed Cup) | [5] |

| Water Solubility | Immiscible or difficult to mix | [3] |

| Other Solubilities | Soluble in alcohol | [3] |

Toxicological Data

Understanding the toxicity of a substance is critical for assessing its risk and implementing appropriate safety measures. This compound is classified as harmful if swallowed.[1][2][5]

| Toxicity Metric | Value | Species | Route | Reference |

| LD₅₀ | 700 mg/kg | Rat | Oral | [5] |

| LD₅₀ | 1152 mg/kg | Mouse | Oral | [5] |

| LD₅₀ | 1160 mg/kg | Mouse | Subcutaneous | [5] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Safe Handling and Storage Workflow

The following diagram outlines the essential steps for the safe handling and storage of this compound, from receipt to disposal.

Caption: Workflow for the safe handling and storage of this compound.

Experimental Protocols: Best Practices

5.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[7] A chemical fume hood is recommended for all procedures that may generate vapors.

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[6] Use only explosion-proof electrical equipment.[6]

-

Grounding: Ground and bond containers when transferring the material to prevent the buildup of static electricity.[6]

5.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

5.3. Handling Procedures

-

Avoid contact with skin and eyes.[5]

-

Do not ingest or inhale.[6]

-

Wash hands thoroughly after handling.[6]

-

Use non-sparking tools.[6]

5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from heat, sparks, and open flames.[6]

Emergency Procedures

The following diagram illustrates the appropriate response to various emergency situations involving this compound.

Caption: Emergency response procedures for this compound exposure and fire.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[6] Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains.[6]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's Safety Data Sheet and proper laboratory training. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. 3-Methyl-1-penten-3-ol | C6H12O | CID 13519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-methyl-1-penten-3-ol [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-3-penten-1-ol via Grignard Reaction

Introduction

3-Methyl-3-penten-1-ol is a valuable organic compound classified as a homoallylic alcohol.[1] It serves as a versatile intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The Grignard reaction offers a robust and direct method for the formation of the carbon-carbon bond necessary to construct this molecule.[2] This application note provides a detailed protocol for the synthesis of this compound, leveraging the nucleophilic addition of a Grignard reagent to an appropriate electrophile. The protocol is designed for researchers and professionals in organic synthesis and drug development.

Reaction Scheme

The synthesis of this compound can be achieved via the reaction of a homoallylic Grignard reagent, specifically (2-methylallyl)magnesium chloride, with formaldehyde. This approach ensures the correct placement of the methyl group and the double bond in the final product.

Overall Reaction:

(CH₃)₂C=CHCH₂MgCl + CH₂O → (CH₃)₂C=CHCH₂CH₂OMgCl → (CH₃)₂C=CHCH₂CH₂OH

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference / Note |

| Reactants | ||

| 3-Chloro-2-methylpropene (B57409) | 9.06 g (0.1 mol) | Starting material for Grignard reagent |

| Magnesium Turnings | 2.67 g (0.11 g-atom) | |

| Paraformaldehyde | 3.30 g (0.11 mol) | Formaldehyde source |

| Anhydrous Diethyl Ether | 150 mL | Solvent |

| Reaction Conditions | ||

| Grignard Formation Temp. | 25-35 °C (Gentle reflux) | |

| Addition to Formaldehyde | 0-5 °C | |

| Reaction Time | ~3-4 hours | |

| Product Characterization | ||

| Product Name | This compound | |

| Molecular Formula | C₆H₁₂O | [3] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~140-142 °C (estimated) | Based on similar structures |

| Density | ~0.85 g/mL at 25 °C (estimated) | Based on similar structures |

| Yield | ||

| Expected Yield | 60-70% (6.0 - 7.0 g) | Based on analogous Grignard reactions |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

3-Chloro-2-methylpropene (methallyl chloride)

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Protocol:

Part 1: Preparation of (2-Methylallyl)magnesium chloride (Grignard Reagent)

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Place the magnesium turnings (2.67 g) and a small crystal of iodine in the flask.

-

Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 3-chloro-2-methylpropene (9.06 g) in 80 mL of anhydrous diethyl ether.

-

Grignard Formation: Add a small portion (5-10 mL) of the halide solution to the magnesium turnings. The disappearance of the iodine color and the formation of bubbles indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition of Alkyl Halide: Once the reaction has initiated, add the remaining 3-chloro-2-methylpropene solution dropwise at a rate that maintains a gentle reflux.

-

Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction of the magnesium. The resulting solution should be a grayish, cloudy mixture.

Part 2: Reaction with Paraformaldehyde

-

Preparation of Formaldehyde Suspension: In a separate flask, suspend paraformaldehyde (3.30 g) in 50 mL of anhydrous diethyl ether and cool the mixture in an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the cold suspension of paraformaldehyde via a cannula or dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Grignard Reaction of Ethylmagnesium Bromide with Methyl Vinyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignard reagent, such as ethylmagnesium bromide, with an α,β-unsaturated ketone like methyl vinyl ketone presents a classic case of competing 1,2- and 1,4-addition pathways. This regioselectivity is a critical consideration in synthetic design, as it dictates the structure of the final product. Manipulating the reaction conditions, including temperature and the use of catalysts, allows for the selective formation of either the 1,2-addition product (an allylic alcohol) or the 1,4-addition product (a ketone). These products serve as versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

This document provides detailed application notes on the mechanistic aspects and controlling factors of the Grignard reaction between ethylmagnesium bromide and methyl vinyl ketone, along with comprehensive experimental protocols for performing the reaction under various conditions to favor specific outcomes.

Reaction Mechanism and Regioselectivity

The addition of ethylmagnesium bromide to methyl vinyl ketone can proceed via two primary pathways:

-

1,2-Addition: The nucleophilic ethyl group attacks the electrophilic carbonyl carbon directly. Subsequent aqueous workup yields 3-methyl-1-penten-3-ol. This pathway is generally favored under kinetic control, at lower temperatures, and in the absence of catalysts.

-

1,4-Conjugate Addition: The ethyl group adds to the β-carbon of the α,β-unsaturated system. The resulting enolate is then protonated during workup to yield the corresponding ketone, which tautomerizes to the more stable 4-hexen-2-one. This pathway is often favored under thermodynamic control, at higher temperatures, and can be promoted by the use of copper(I) catalysts.

The reaction of ethylmagnesium bromide with methyl vinyl ketone is known to produce both 1,2- and 1,4-addition products.[1] The product distribution is highly dependent on the reaction conditions.

Factors Influencing Regioselectivity:

-

Temperature: Lower temperatures (e.g., -78 °C to 0 °C) generally favor the kinetically controlled 1,2-addition product. Higher temperatures can lead to an increased proportion of the thermodynamically more stable 1,4-addition product.

-

Solvent: The choice of solvent can influence the reactivity and aggregation state of the Grignard reagent, which in turn can affect the regioselectivity. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard.

-

Catalysts: The addition of catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is a well-established method to promote 1,4-conjugate addition. The in-situ formation of an organocuprate species is believed to be responsible for this shift in selectivity.

Data Presentation

The following table summarizes the expected major products and influencing factors for the Grignard reaction of ethylmagnesium bromide with methyl vinyl ketone. Precise quantitative yields are highly dependent on the specific experimental setup and should be determined empirically.

| Condition | Predominant Pathway | Major Product | Notes |

| Low Temperature (-78°C to 0°C), No Catalyst | 1,2-Addition | 3-Methyl-1-penten-3-ol | Kinetically controlled product. |

| Room Temperature, No Catalyst | Mixture of Products | 3-Methyl-1-penten-3-ol and 4-Hexen-2-one | Both 1,2- and 1,4-addition can occur. |

| Low Temperature with Catalytic CuI | 1,4-Conjugate Addition | 4-Hexen-2-one | Copper catalyst promotes conjugate addition. |

| Higher Temperature | 1,4-Conjugate Addition | 4-Hexen-2-one | Thermodynamically controlled product. |

Mandatory Visualizations

Caption: Competing 1,2- and 1,4-addition pathways in the Grignard reaction.

Caption: General experimental workflow for the Grignard reaction.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Synthesis of Ethylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Reflux condenser, flame-dried

-

Inert gas (N₂ or Ar) inlet and outlet

-

Magnetic stirrer and stir bar

Procedure:

-

Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Place magnesium turnings in the flask. Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether (or THF).

-

Add a small portion of the bromoethane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting gray solution is the ethylmagnesium bromide reagent.

Protocol 2: 1,2-Addition of Ethylmagnesium Bromide to Methyl Vinyl Ketone

Materials:

-

Ethylmagnesium bromide solution (from Protocol 1)

-

Methyl vinyl ketone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Inert gas (N₂ or Ar) inlet and outlet

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone for -78 °C or ice/water for 0 °C)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl vinyl ketone in anhydrous diethyl ether.

-

Cool the solution to the desired low temperature (e.g., -78 °C).

-

Slowly add the ethylmagnesium bromide solution dropwise to the stirred ketone solution, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 3-methyl-1-penten-3-ol.

Protocol 3: Copper(I)-Catalyzed 1,4-Addition of Ethylmagnesium Bromide to Methyl Vinyl Ketone

Materials:

-

Ethylmagnesium bromide solution (from Protocol 1)

-

Methyl vinyl ketone

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Inert gas (N₂ or Ar) inlet and outlet

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., ice/water for 0 °C)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend a catalytic amount of CuI (e.g., 5 mol%) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add the ethylmagnesium bromide solution to the CuI suspension and stir for 15-30 minutes at 0 °C.

-

In a separate flask, dissolve methyl vinyl ketone in anhydrous THF and cool to 0 °C.

-

Slowly add the solution of methyl vinyl ketone to the organocuprate reagent at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-